molecular formula C21H18N2O4S2 B2637112 (E)-4-(4-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 306322-70-3

(E)-4-(4-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No. B2637112
M. Wt: 426.51
InChI Key: JQYDWIFEFYUJLG-GHRIWEEISA-N
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Description

(E)-4-(4-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)butanamido)benzoic acid, also known as BZB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BZB belongs to the thiazolidinedione class of compounds, which are known for their anti-diabetic and anti-inflammatory properties.

Scientific Research Applications

Antimicrobial Activity

A significant area of research involving (E)-4-(4-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)butanamido)benzoic acid and its derivatives is their antimicrobial properties. Studies have synthesized various derivatives of this compound and evaluated their effectiveness against a range of microbial species. For instance, Frolov et al. (2017) synthesized a series of new N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides and found that compounds 9a and 10h showed activity against S. aureus ATCC No. 25923, highlighting their potential as antimicrobial agents Frolov et al., 2017. Furthermore, Krátký, Vinšová, and Stolaříková (2017) reported that rhodanine-3-acetic acid-based derivatives exhibited significant antimicrobial activities against a panel of bacteria, mycobacteria, and fungi, indicating a broad spectrum of potential antimicrobial applications Krátký, Vinšová, & Stolaříková, 2017.

Anticancer Activity

Another critical area of research for these compounds is their anticancer potential. Havrylyuk et al. (2010) performed antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety, revealing that compounds 6 and 16 exhibited anticancer activity on various cancer cell lines, suggesting these derivatives as promising candidates for anticancer therapy Havrylyuk et al., 2010. Chandrappa et al. (2010) also investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects, showing significant reduction in tumor volume and cell number in Ehrlich Ascites Tumor-bearing mice, highlighting their potential in anticancer therapy Chandrappa et al., 2010.

Antidegenerative Activity

The antidegenerative activity of 5-arylidene-4-thiazolidinone derivatives has been explored in the context of human chondrocyte cultures. Panico et al. (2012, 2013) evaluated these compounds for their ability to block cartilage destruction processes in osteoarthritis, demonstrating significant effectiveness in reducing nitric oxide release and restoring normal levels of glycosaminoglycans (GAGs) in chondrocytes treated with IL-1β Panico et al., 2012.

Fluorescence Properties for Metal Ion Sensing

Research by Rui-j (2013) into the fluorescence properties of a derivative of (E)-4-(4-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)butanamido)benzoic acid indicated its potential as a fluorescent sensor for Co2+ ions. The study found that this compound exhibited a significant fluorescent quenching effect in the presence of Co2+, suggesting its application in developing selective sensors for metal ions Rui-j, 2013.

properties

IUPAC Name

4-[4-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c24-18(22-16-10-8-15(9-11-16)20(25)26)7-4-12-23-19(28)17(29-21(23)27)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,22,24)(H,25,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYDWIFEFYUJLG-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=S)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=S)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)butanamido)benzoic acid

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